Human Carbonic Anhydrase IX Inhibition: Sub-Micromolar Activity Distinct from hCA II Inactivity
4-Borono-2-hydroxybenzoic acid exhibits differential inhibition across human carbonic anhydrase isoforms, with measurable activity against the tumor-associated hCA IX isoform (Ki = 1.60 µM) and the cytosolic hCA I isoform (Ki = 7.97 µM), while showing essentially no inhibition of the physiologically abundant hCA II isoform (Ki >100 µM) [1]. This isoform selectivity profile contrasts with the class of phenylboronic acids evaluated for hCA II inhibition, among which only 4-acetylphenylboronic acid showed detectable activity (IC₅₀ = 281.40 ± 2.8 µM; Ki = 283.7 µM) while the remaining compounds were completely inactive [2]. The ortho-hydroxybenzoic acid motif likely contributes to this unique binding mode via hydrogen bonding to the zinc-bound water nucleophile rather than direct metal coordination [3].
| Evidence Dimension | Carbonic anhydrase isoform inhibition (Ki) |
|---|---|
| Target Compound Data | hCA IX: Ki = 1.60 µM; hCA I: Ki = 7.97 µM; hCA II: Ki >100 µM |
| Comparator Or Baseline | 4-Acetylphenylboronic acid: hCA II IC₅₀ = 281.40 ± 2.8 µM (Ki = 283.7 µM); other phenylboronic acids: inactive against hCA II |
| Quantified Difference | hCA IX inhibition ~176-fold more potent than comparator activity against hCA II; hCA II selectivity ratio (hCA II/hCA IX Ki) >62.5 |
| Conditions | Human carbonic anhydrase isoforms; phenol red-based stopped-flow CO₂ hydrase assay; 15 min to 24 h pre-incubation |
Why This Matters
The isoform selectivity profile (active against tumor-associated hCA IX, inactive against ubiquitous hCA II) is a critical differentiator for researchers developing isoform-specific carbonic anhydrase inhibitors, where off-target hCA II inhibition is a common liability of sulfonamide-based drugs.
- [1] BindingDB. BDBM50360796 (CHEMBL1934663): 4-Borono-2-hydroxybenzoic acid binding data. View Source
- [2] Rasheed S, et al. Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. Int J Biol Macromol. 2024. View Source
- [3] Martin DP, et al. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. Chem Commun. 2012;48(43):5259-5261. View Source
